1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea
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Overview
Description
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea (FEN1) is a chemical compound that belongs to the class of nitrosourea derivatives. It is an alkylating agent that is used in scientific research for its antineoplastic properties. FEN1 has been synthesized using various methods, and its mechanism of action involves the alkylation of DNA and RNA.
Scientific Research Applications
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been used in scientific research for its antineoplastic properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has also been used in combination with other chemotherapeutic agents to enhance their antitumor activity.
Mechanism Of Action
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea exerts its antineoplastic effects by alkylating DNA and RNA. It forms covalent bonds with the nucleophilic groups of DNA and RNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks interfere with DNA replication and transcription, leading to cell death.
Biochemical And Physiological Effects
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been shown to induce DNA damage and apoptosis in cancer cells. It also inhibits the activity of DNA repair enzymes, leading to an accumulation of DNA damage and cell death. 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Advantages And Limitations For Lab Experiments
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and its low toxicity profile. However, 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has several limitations, including its poor solubility in water and its instability in aqueous solutions.
Future Directions
Several future directions for 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea research include the development of more efficient and stable synthesis methods, the investigation of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea's antineoplastic properties in combination with other chemotherapeutic agents, and the exploration of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea's potential as a targeted therapy for specific types of cancer. Additionally, the development of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea analogs with improved pharmacological properties may lead to the discovery of more effective antineoplastic agents.
Synthesis Methods
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been synthesized using various methods, including the reaction of 1-norbornylamine with nitrosourea derivatives, and the reaction of 2-fluoroethylamine with 2-norbornylisocyanate. The synthesis of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea involves the reaction of 2-norbornylisocyanate with 2-fluoroethylamine in the presence of a base, followed by the addition of nitrous acid to form 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea.
properties
CAS RN |
13908-95-7 |
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Product Name |
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea |
Molecular Formula |
C10H16FN3O2 |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H16FN3O2/c11-3-4-14(13-16)10(15)12-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,15) |
InChI Key |
LESTWYVGWLZSMR-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC(=O)N(CCF)N=O |
Canonical SMILES |
C1CC2CC1CC2NC(=O)N(CCF)N=O |
Other CAS RN |
13908-95-7 |
Origin of Product |
United States |
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